molecular formula C9H11ClN2O3S B1518605 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide CAS No. 904590-92-7

2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide

Cat. No. B1518605
M. Wt: 262.71 g/mol
InChI Key: QTAGIXPSSLCDJA-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide” is a chemical compound with the CAS Number: 904590-92-7. It has a molecular weight of 262.72 and its IUPAC name is N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloroacetamide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClN2O3S/c1-6-2-3-7(16(11,14)15)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15). This code provides a specific representation of the molecule’s structure .

Scientific Research Applications

Comparative Metabolism in Human and Rat Liver Microsomes

A study by Coleman et al. (2000) delves into the metabolism of chloroacetamide herbicides and their metabolites, focusing on the differences between human and rat liver microsomes. Although this study primarily investigates other chloroacetamide herbicides, it provides insight into the metabolic pathways and potential toxicological implications of similar compounds, highlighting the complex metabolic activation pathways that could involve compounds like 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide. This research is vital for understanding the environmental and health impacts of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Cytotoxic Activity of Sulfonamide Derivatives

Ghorab et al. (2015) explored the cytotoxic activities of various sulfonamide derivatives, including those structurally related to 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide. This study indicates the potential for designing novel anticancer compounds based on sulfonamide chemistry, which could be extended to the specific compound , assuming structural and functional similarities. The research outlines how chemical modifications can tailor these compounds for enhanced biological activity against specific cancer cell lines (Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015).

Soil Reception and Herbicide Activity Affected by Wheat Straw

Research by Banks and Robinson (1986) on the soil reception and activity of acetochlor, a related chloroacetamide herbicide, demonstrates how environmental conditions, such as wheat straw coverage and irrigation, can influence the efficacy and degradation of chloroacetamide herbicides. These findings can inform the agricultural application and environmental management practices for compounds like 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide, particularly regarding their use in crop production and potential environmental persistence (Banks & Robinson, 1986).

Safety And Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin and eye irritation . The specific hazard statements associated with this compound are H302, H312, H315, H318, H332, and H335 .

properties

IUPAC Name

2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-6-2-3-7(16(11,14)15)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAGIXPSSLCDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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